molecular formula C4H12Cl2IN B105028 Tetramethylammonium dichloroiodate CAS No. 1838-41-1

Tetramethylammonium dichloroiodate

Cat. No.: B105028
CAS No.: 1838-41-1
M. Wt: 271.95 g/mol
InChI Key: FUNMSHCNGVSXHD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Tetramethylammonium dichloroiodate can be synthesized by reacting tetramethylammonium chloride with sodium dichloroiodate. The reaction typically involves the following steps :

  • Dissolve tetramethylammonium chloride in water.
  • Prepare an orange solution of sodium dichloroiodate by mixing sodium iodide, sodium hypochlorite, and hydrochloric acid at 0°C.
  • Add the tetramethylammonium chloride solution to the sodium dichloroiodate solution and stir for 30 minutes at 0°C.
  • The resulting product is this compound, which can be isolated and purified.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Tetramethylammonium dichloroiodate primarily undergoes iodination reactions. It is used to iodinate aromatic compounds, alcohols, and other organic molecules .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are iodinated aromatic compounds and iodinated alcohols. The reactions are known for their high yields and efficiency .

Comparison with Similar Compounds

Comparison: Tetramethylammonium dichloroiodate is unique in its ability to iodinate aromatic compounds under mild and solvent-free conditions. Unlike other iodination reagents, it does not require the use of bases, toxic heavy metals, or oxidizing agents, making it an environmentally friendly option . Its efficiency and high yield further distinguish it from similar compounds .

Properties

InChI

InChI=1S/C4H12N.Cl2I/c1-5(2,3)4;1-3-2/h1-4H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUNMSHCNGVSXHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(C)C.Cl[I-]Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12Cl2IN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20471450
Record name Tetramethylammonium dichloroiodate(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

271.95 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1838-41-1
Record name Tetramethylammonium dichloroiodate(I)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20471450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetramethylammonium Dichloroiodate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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